

6-Chloropyrimidine-2,4,5-triamine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropyrimidine-2,4,5-triamine

Cat. No.: B072524

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloropyrimidine-2,4,5-triamine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

As a pivotal heterocyclic intermediate, **6-Chloropyrimidine-2,4,5-triamine** serves as a versatile scaffold in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic methodologies, and critical role as a building block in medicinal chemistry and drug development. Authored for researchers and scientists, this document synthesizes field-proven insights with established chemical principles, offering a detailed exploration of the compound's reactivity, handling protocols, and strategic applications.

Introduction: The Significance of a Substituted Pyrimidine

Pyrimidine cores are ubiquitous in nature, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions. [1] **6-Chloropyrimidine-2,4,5-triamine** is a highly functionalized derivative, distinguished by the presence of three amino groups and a reactive chlorine atom. This unique arrangement of functional groups makes it an exceptionally valuable precursor for generating diverse chemical libraries and synthesizing targeted therapeutic agents, from kinase inhibitors to anti-infective

compounds.^{[1][2]} The strategic placement of a labile chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to introduce further complexity and modulate pharmacological activity.

Physicochemical & Structural Characteristics

The utility of **6-Chloropyrimidine-2,4,5-triamine** in a laboratory setting is defined by its core chemical and physical properties. These identifiers and characteristics are crucial for reaction planning, purification, and analytical characterization.

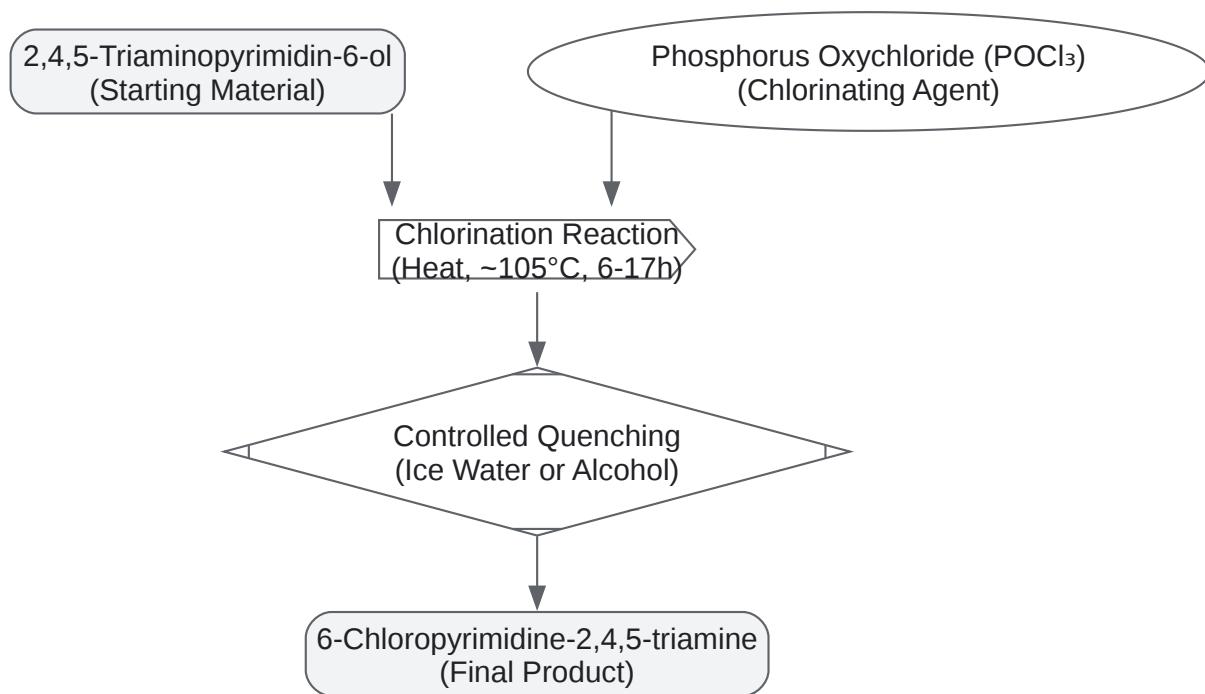
Core Compound Data

A summary of the essential quantitative data for **6-Chloropyrimidine-2,4,5-triamine** is presented below.

Property	Value	Source
Molecular Weight	159.58 g/mol	[3] [4]
Molecular Formula	C ₄ H ₆ ClN ₅	[3] [4]
CAS Number	1194-78-1	[3] [4]
IUPAC Name	6-chloropyrimidine-2,4,5-triamine	[3]
Appearance	Off-white to light yellow or brown solid powder	[5] [6]
Canonical SMILES	C1(=C(N=C(N=C1Cl)N)N)N	[3]
InChIKey	BMCHNFZLERXZBI-UHFFFAOYSA-N	[3]

Solubility & Thermal Properties

While detailed solubility data is not extensively published, compounds of this class generally exhibit limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO.^[7] The melting point for the closely related compound, 6-


Chloropyrimidine-2,4-diamine, is reported to be in the range of 198-202 °C, suggesting that **6-Chloropyrimidine-2,4,5-triamine** possesses significant thermal stability.[5][8]

Synthesis and Mechanistic Insights

The most common and industrially scalable approach to synthesizing chlorinated pyrimidines involves the direct chlorination of their corresponding hydroxypyrimidine precursors.

Synthetic Workflow: Chlorination of Hydroxypyrimidine

The synthesis of **6-Chloropyrimidine-2,4,5-triamine** is typically achieved via the chlorination of 2,4,5-Triaminopyrimidin-6-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl_3). This reaction is a cornerstone of heterocyclic chemistry, providing a high-yield pathway to activate the pyrimidine ring for subsequent functionalization.[2][9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6-Chloropyrimidine-2,4,5-triamine**.

Step-by-Step Synthetic Protocol

The following protocol is a representative procedure adapted from established methods for the chlorination of hydroxypyrimidines.[2][9]

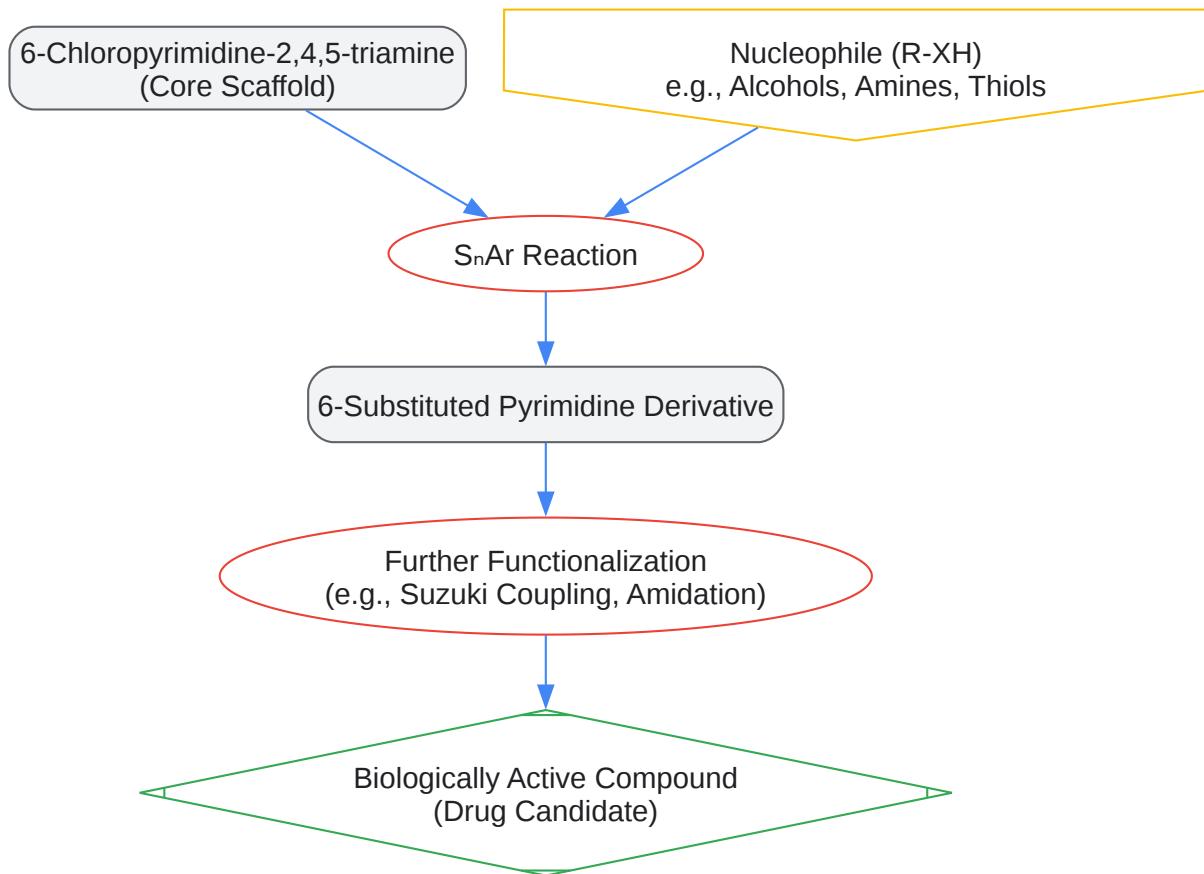
Materials:

- 2,4,5-Triaminopyrimidin-6-ol
- Phosphorus oxychloride (POCl_3)
- Ice water or Ethanol/Methanol for quenching
- Sodium hydroxide (NaOH) or Ammonia water for neutralization
- Ethyl acetate (EtOAc) for extraction

Procedure:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, carefully add 2,4,5-Triaminopyrimidin-6-ol to an excess of phosphorus oxychloride.
- Chlorination: Heat the reaction mixture to approximately 95-105°C and maintain stirring for 6 to 17 hours, monitoring the reaction progress by TLC.[2][9]
- Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl_3 under reduced pressure.
- Quenching: Cautiously add the reaction residue to ice water or slowly add an alcohol (e.g., ethanol) dropwise at a reduced temperature (30-40°C) to quench the remaining POCl_3 .[9] This step is highly exothermic and must be performed with care in a well-ventilated fume hood.
- Neutralization & Extraction: Adjust the pH of the resulting solution to ~8 with a base (e.g., NaOH solution or ammonia water).[2]
- Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum to

yield the crude product.


- Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to yield pure **6-Chloropyrimidine-2,4,5-triamine**.

Applications in Drug Development & Organic Synthesis

The true value of **6-Chloropyrimidine-2,4,5-triamine** lies in its capacity to serve as a versatile intermediate. The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to SNAr reactions with a wide range of nucleophiles. This reactivity is central to its application in building complex molecular architectures.

Role as a Synthetic Intermediate

The compound is a foundational element in the synthesis of more elaborate pyrimidine-based derivatives. For instance, it is a key precursor in the development of substituted 2,4-diaminopyrimidines, a class of compounds investigated for various therapeutic activities, including anti-tubercular properties.^[2] The amino groups can also be functionalized, although they are generally less reactive than the chloro group under SNAr conditions.

[Click to download full resolution via product page](#)

Caption: Strategic role of **6-Chloropyrimidine-2,4,5-triamine** in drug synthesis.

Example Reaction: Nucleophilic Aromatic Substitution

A primary application involves reacting **6-Chloropyrimidine-2,4,5-triamine** with various nucleophiles. For example, treating it with substituted alcohols in the presence of a base like sodium hydride (NaH) displaces the chlorine atom to form 6-alkoxy-pyrimidine-2,4,5-triamines, introducing new side chains that can be tailored to fit into the binding pockets of biological targets.^[2] This strategy was successfully employed in the synthesis of 2,4-diamino-6-substituted pyrimidines as potential anti-tubercular agents.^[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. **6-Chloropyrimidine-2,4,5-triamine** is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements[3]:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Safe Handling Protocol

Personal Protective Equipment (PPE):

- Wear a properly fitted respirator, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[10]
- Use a lab coat to prevent skin contact.

Engineering Controls & Handling:

- Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

- **Exposure Avoidance:** Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust.[10]
- **Post-Handling:** Wash hands and any exposed skin thoroughly after handling.[10][11] Contaminated clothing should be removed and washed before reuse.

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, call a physician.[11]
- **Skin Contact:** Immediately wash off with plenty of soap and water for at least 15 minutes.[3] [10]
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]
- **Ingestion:** If swallowed, call a poison control center or doctor immediately.[11]

Storage Recommendations

To ensure chemical stability and safety, store **6-Chloropyrimidine-2,4,5-triamine** under the following conditions:

- **Atmosphere:** Store under an inert gas (e.g., nitrogen or argon).[4]
- **Temperature:** Keep in a cool, dry place, ideally refrigerated at 2–8 °C.[4]
- **Container:** Use a tightly sealed container to prevent moisture ingress and contamination.
- **Incompatibilities:** Keep away from strong oxidizing agents and strong acids.[5][11]

Conclusion

6-Chloropyrimidine-2,4,5-triamine is a high-value chemical intermediate whose utility is rooted in its densely functionalized and reactive structure. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for drug discovery programs. A thorough understanding of its reactivity and strict

adherence to safety protocols are paramount for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- PubChem. **6-Chloropyrimidine-2,4,5-triamine** | C4H6CIN5 | CID 500505.
- Chemsoc. **6-Chloropyrimidine-2,4,5-triamine** | CAS#:1194-78-1.
- Autechem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Chemsoc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.
- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5CIN4 | CID 67432.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO-PYRIMIDINE.
- PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Chloropyrimidine-2,4,5-triamine | C4H6CIN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]
- 8. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsric [chemsrc.com]
- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Chloropyrimidine-2,4,5-triamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072524#6-chloropyrimidine-2-4-5-triamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com